2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid
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Overview
Description
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The intermediate product is then reacted with N-methyl-N-phenylacetamide to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method employs a multimode reactor to achieve the desired product under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring is known to interact with nucleophilic sites on proteins and DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2,4-diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but differs in the substituents attached to the ring
Uniqueness
What sets 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50508-01-5 |
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Molecular Formula |
C22H30N6O5S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C20H24N6O2.C2H6O3S/c1-20(2)24-18(21)23-19(22)26(20)15-10-7-11-16(12-15)28-13-17(27)25(3)14-8-5-4-6-9-14;1-2-6(3,4)5/h4-12H,13H2,1-3H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5) |
InChI Key |
OXFKUUKRISJXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC(=O)N(C)C3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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